molecular formula C11H14N6O2 B11858395 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one CAS No. 50992-17-1

3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one

Cat. No.: B11858395
CAS No.: 50992-17-1
M. Wt: 262.27 g/mol
InChI Key: CKUZFQONEICVOG-UHFFFAOYSA-N
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Description

3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is a complex organic compound that features both purine and pyrrolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The starting materials might include purine derivatives and pyrrolidinone precursors. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Cyclization: reactions to form the pyrrolidinone ring.

    Hydroxylation: to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysts: to increase reaction efficiency.

    Solvent selection: to ensure high yield and purity.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to modify the purine or pyrrolidinone rings.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: of enzymes, inhibiting or activating their function.

    Interaction with DNA or RNA: , affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Cytarabine: A pyrimidine nucleoside used in chemotherapy.

    Ribavirin: An antiviral drug with a similar purine structure.

Uniqueness

3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of purine and pyrrolidinone structures, which might confer distinct biological activities and chemical properties.

Properties

CAS No.

50992-17-1

Molecular Formula

C11H14N6O2

Molecular Weight

262.27 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one

InChI

InChI=1S/C11H14N6O2/c12-9-8-10(14-5-13-9)17(6-15-8)7-1-2-16(3-4-18)11(7)19/h5-7,18H,1-4H2,(H2,12,13,14)

InChI Key

CKUZFQONEICVOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N2C=NC3=C(N=CN=C32)N)CCO

Origin of Product

United States

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